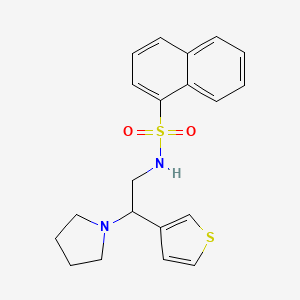

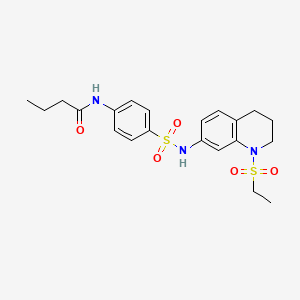

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly abbreviated as PTENS. PTENS is a sulfonamide-based compound that has been synthesized using a variety of methods. The compound has been found to have several biochemical and physiological effects, making it an interesting target for scientific research.

Aplicaciones Científicas De Investigación

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors, including compounds similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide, have been studied for their ability to detect transition metal ions. These ligands show remarkable selectivity towards specific ions like Cu2+, changing color upon complexation, which makes them useful in molecular recognition applications (Gosavi-Mirkute et al., 2017).

Synthesis of Novel Compounds

In the realm of organic chemistry, the synthesis of various naphthalene-sulfonamide derivatives, including those similar to the specified compound, has been explored. These compounds often serve as intermediates or final products in the creation of molecules with potential therapeutic applications (Williams et al., 2010).

Rearrangement in Organic Synthesis

Certain sulfonamides derived from amino acids like serine and threonine, which are structurally related to the compound , undergo interesting rearrangements to form pyrrolidin-3-ones. These types of reactions are significant in organic synthesis for the creation of complex molecules (Králová et al., 2019).

Development of CDK2 Inhibitors

Compounds with naphthyl and thienyl moieties, akin to the specified chemical, have been synthesized and studied for their potential as CDK2 inhibitors. This research is crucial in developing treatments for various cancers, as CDK2 is a target enzyme in cancer therapy (Abdel-Rahman et al., 2021).

Magnetic Anisotropy in Coordination Chemistry

In coordination chemistry, the study of cobalt(II)-sulfonamide complexes, where the ligands are structurally similar to the specified compound, has been conducted. These studies explore the magnetic anisotropy in relation to the coordination geometry, contributing to our understanding of magnetic materials (Wu et al., 2019).

Ligand Synthesis for Metal-Catalyzed Couplings

Ligands based on amide structures similar to the specified compound have been synthesized and used in copper-catalyzed coupling reactions. This research is significant in the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Ma et al., 2017).

Synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides

The synthesis of sulfonamides, including those similar to the specified compound, has been explored for their potential applications in medicinal chemistry and drug development (Rozentsveig et al., 2013).

PET Imaging Agents

Certain naphthalene-sulfonamides have been synthesized for use as PET imaging agents. This research is crucial in the development of diagnostic tools for various diseases (Wang et al., 2008).

Organocatalysis in Asymmetric Reactions

Organocatalysts containing pyrrolidine and sulfone moieties, structurally similar to the specified compound, have been used in asymmetric Michael reactions, which are important in producing chiral compounds for pharmaceuticals (Syu et al., 2010).

Propiedades

IUPAC Name |

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c23-26(24,20-9-5-7-16-6-1-2-8-18(16)20)21-14-19(17-10-13-25-15-17)22-11-3-4-12-22/h1-2,5-10,13,15,19,21H,3-4,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKKHPFTWZAJRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)

![2-(4-bromophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2415679.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2415685.png)

![4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B2415688.png)

![8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2415693.png)

![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2415698.png)